
1-(2-Phenylpropyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Phenylpropyl)-1,4-diazepane” is a complex organic compound. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a phenylpropyl group, which is a six-membered aromatic phenyl ring attached to a three-carbon propyl chain .
Synthesis Analysis
While specific synthesis methods for “1-(2-Phenylpropyl)-1,4-diazepane” are not available, similar compounds are often synthesized through various organic reactions. For instance, 2-Phenyl-2-propanol can be synthesized through a Grignard reaction between phenylmagnesium bromide and acetone .Scientific Research Applications
- Agrochemical and Pharmaceutical Industries Synthesis and Characterization: Researchers have explored the synthesis and characterization of novel chemical entities involving this compound. Its structural features make it a valuable starting point for designing new agrochemicals and pharmaceuticals.
- Phenylpropanoid Biosynthesis : Phenylpropanoids are essential plant metabolites with diverse applications, including pharmaceuticals, food nutrients, colorants, fragrances, and biofuels . 1-(2-Phenylpropyl)-1,4-diazepane may play a role in this pathway.
- Biosensors and Genetic Circuits : Researchers propose using biosensors to dynamically regulate phenylpropanoid synthesis in plant biofactories. These molecular devices sense metabolites and trigger specific responses, potentially enhancing production efficiency .
Plant Metabolism and Biotechnology
Flavonoid Biosynthesis
Mechanism of Action
Target of Action
It’s structurally related to phenylpropanolamine , which is known to act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors to induce physiological responses such as increased heart rate and blood pressure .
Biochemical Pathways
Phenylpropanolamine, a structurally related compound, is known to be involved in the phenylpropanoid pathway . This pathway is responsible for the production of a variety of specialized metabolites in plants, including lignin, phenolic acids, curcuminoids, coumarins, stilbenes, and a large group of flavonoids .
Pharmacokinetics
Phenylpropanolamine, a structurally related compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-(2-Phenylpropyl)-1,4-diazepane might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Based on its structural similarity to phenylpropanolamine, it may induce physiological responses such as increased heart rate and blood pressure by stimulating the release of norepinephrine and activating adrenergic receptors .
properties
IUPAC Name |
1-(2-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13(14-6-3-2-4-7-14)12-16-10-5-8-15-9-11-16/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAWXHOCYERMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpropyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

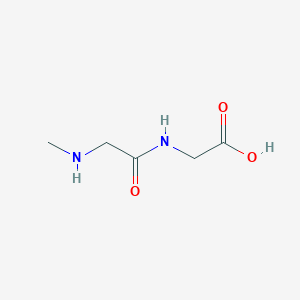
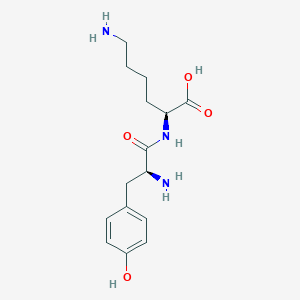
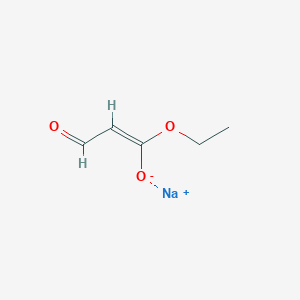
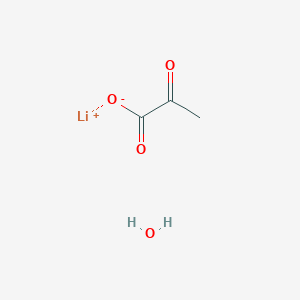
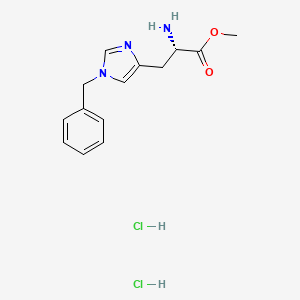

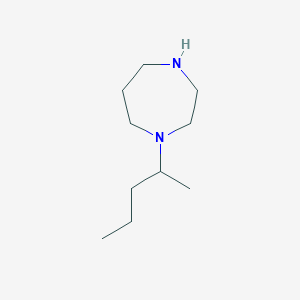
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)


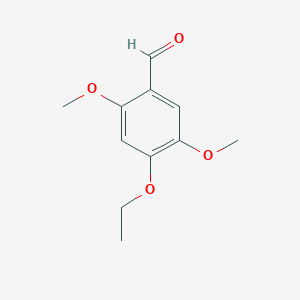
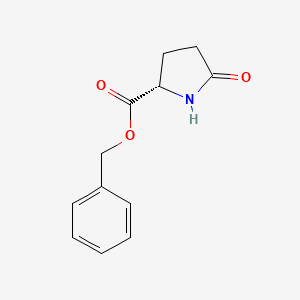
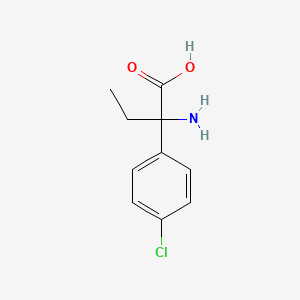
![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)